molecular formula C16H18ClNO2 B1682073 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride CAS No. 62717-42-4

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride

Cat. No. B1682073
CAS RN: 62717-42-4
M. Wt: 291.77 g/mol
InChI Key: YEWHJCLOUYPAOH-UHFFFAOYSA-N
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Mechanism of Action

SKF38393 hydrochloride exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to an increase in cyclic AMP levels, which in turn activates protein kinase A. The activated protein kinase A then phosphorylates various target proteins, leading to changes in cellular function and signaling . The compound also enhances glutamate release in hippocampal neurons, contributing to its effects on neuronal activity and behavior .

Biochemical Analysis

Biochemical Properties

SKF 38393 Hydrochloride plays a significant role in biochemical reactions, particularly those involving dopamine receptors. It acts as a D1 dopamine receptor agonist . This means that SKF 38393 Hydrochloride can bind to D1 dopamine receptors, mimicking the action of dopamine and triggering a biochemical response .

Cellular Effects

The effects of SKF 38393 Hydrochloride on cells are primarily mediated through its interaction with D1 dopamine receptors. By acting as an agonist, SKF 38393 Hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance pertussis toxin-insensitive and protein kinase A-mediated glutamate release in hippocampal neurons .

Molecular Mechanism

At the molecular level, SKF 38393 Hydrochloride exerts its effects by binding to D1 dopamine receptors. This binding interaction triggers a series of events, including the activation of protein kinase A, which in turn leads to the release of glutamate in the hippocampus . This mechanism of action underscores the role of SKF 38393 Hydrochloride in modulating neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SKF 38393 Hydrochloride can change over time. For instance, it has been noted that solutions of SKF 38393 Hydrochloride can be stored for several days at 4 °C . It is recommended that solutions be prepared and used on the same day whenever possible .

Dosage Effects in Animal Models

The effects of SKF 38393 Hydrochloride in animal models can vary depending on the dosage. While specific dosage effects may depend on the particular animal model and experimental setup, it is generally observed that higher doses of SKF 38393 Hydrochloride can lead to more pronounced effects .

Subcellular Localization

The subcellular localization of SKF 38393 Hydrochloride is likely to be influenced by its interaction with D1 dopamine receptors. These receptors are typically located on the cell surface, suggesting that SKF 38393 Hydrochloride may also be localized to these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKF38393 hydrochloride involves several steps, starting with the preparation of the benzazepine core. The key steps include:

Industrial Production Methods

Industrial production of SKF38393 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SKF38393 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, alkylated, and acylated derivatives of SKF38393 hydrochloride .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SKF38393 hydrochloride is unique in its ability to selectively activate dopamine D1 receptors without significant effects on other dopamine receptor subtypes. This selectivity makes it a valuable tool for studying the specific roles of dopamine D1 receptors in various biological processes .

properties

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWHJCLOUYPAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936175
Record name SKF 38393 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

62717-42-4
Record name SKF 38393A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62717-42-4
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Record name SKF 38393 hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Record name SKF-38393 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV5R2G7VP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
Reactant of Route 2
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
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1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
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1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
Reactant of Route 5
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
Reactant of Route 6
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride

Q & A

A: SKF-38393 hydrochloride is a selective dopamine D1 receptor agonist. [, , , ] This means it binds to and activates dopamine D1 receptors, mimicking the effects of dopamine at these specific receptors.

A: Yes, research indicates that SKF-38393 hydrochloride can indirectly modulate the release of other neurotransmitters. For example, studies have shown that activation of D1 receptors in the substantia nigra pars reticulata by SKF-38393 hydrochloride can increase acetylcholine release in the striatum. [] This suggests a circuit-level mechanism where D1 receptor activation influences cholinergic interneurons.

A: Yes, beyond the nervous system, research suggests SKF-38393 hydrochloride can influence hormone release. For instance, in vitro studies using perfused rat hypothalamus have shown that SKF-38393 hydrochloride can stimulate the release of thyrotropin-releasing hormone (TRH). []

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